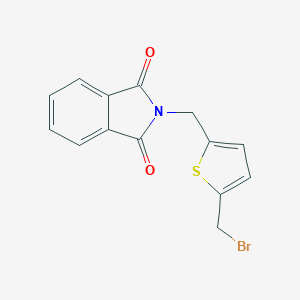

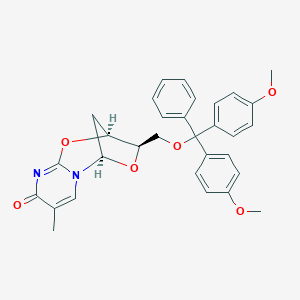

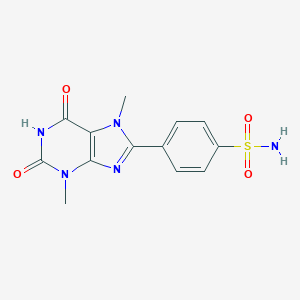

![molecular formula C7H7N3O2 B015665 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 90057-07-1](/img/structure/B15665.png)

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Descripción general

Descripción

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (2-MDP) is a heterocyclic compound belonging to the pyrrolopyrimidine family, which is a group of compounds that have been studied extensively for their potential medicinal applications. 2-MDP is of particular interest due to its unique structure, which is composed of two fused pyrrolo[2,3-d]pyrimidine rings. This structure allows 2-MDP to interact with various biological molecules, making it an attractive target for medicinal research.

Aplicaciones Científicas De Investigación

Antitubercular Agents

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: has shown promise as an antitubercular agent. Researchers have explored its potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By targeting specific enzymes or pathways within the bacterium, this compound could contribute to novel drug development .

Anticancer Properties

The compound’s structural features make it an interesting candidate for cancer research. It has been investigated for its potential as a selective inhibitor of Threonine Tyrosine Kinase (TTK), an enzyme involved in cell division and proliferation. Inhibiting TTK could lead to cancer cell death, making this compound relevant in oncology studies .

Dihydrofolate Reductase (DHFR) Inhibition

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: has been studied as a DHFR inhibitor. DHFR is essential for DNA synthesis, and inhibiting it disrupts cell growth. This property could be harnessed for both antimicrobial and anticancer purposes .

Bioavailability Enhancement

Researchers have explored ways to improve the oral bioavailability of drugs. This compound’s unique structure may contribute to enhancing drug absorption and distribution. Investigating its role in drug delivery systems could lead to more effective therapies .

Synthetic Building Block

Due to its versatile structure, 6-Hydroxy-2-methoxy-7-deazapurine serves as a valuable synthetic intermediate. Chemists use it as a building block to create more complex molecules, such as nucleosides or heterocyclic compounds. Its reactivity and stability make it useful in organic synthesis .

Pharmacophore Exploration

Researchers continue to explore the pharmacophore space of this compound. By modifying its functional groups, they aim to optimize its properties for specific applications. Whether it’s designing new drugs or understanding molecular interactions, this exploration contributes to drug discovery .

Mecanismo De Acción

Target of Action

Pyridopyrimidines, a class of compounds to which it belongs, are known to act on several therapeutic targets .

Mode of Action

The substitution pattern at c5 and c6 of pyrido[2,3-d]pyrimidin-7(8h)-ones is usually responsible for the selectivity of one receptor with respect to another .

Biochemical Pathways

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

Some pyridopyrimidines have shown to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .

Propiedades

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

CAS RN |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

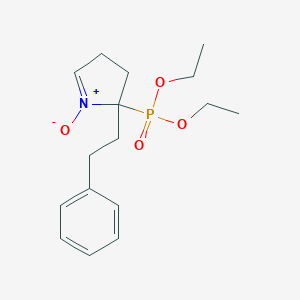

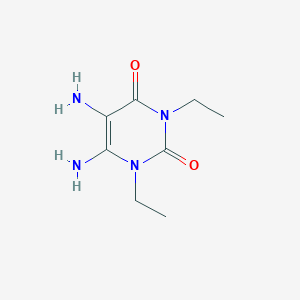

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)